benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate
Overview
Description
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to the nitrogen atom and a hydroxybutyl group attached to the carbamate moiety, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate, also known as N-Cbz-(S)-2-amino-1-butanol, is the ATP-dependent Clp protease proteolytic subunit in Escherichia coli .
Mode of Action
It is known to interact with its target, the atp-dependent clp protease proteolytic subunit, which plays a crucial role in protein degradation .
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Result of Action
It is known to interact with the atp-dependent clp protease proteolytic subunit, which could potentially affect protein degradation .
Action Environment
It is known that the compound is a small molecule, which suggests that it could potentially be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate plays a crucial role in various biochemical reactions, particularly in the protection of amine groups during peptide synthesis. This compound interacts with several enzymes and proteins, including proteases and peptidases, which are responsible for the cleavage of peptide bonds. The interaction between this compound and these enzymes is primarily based on the formation of stable carbamate bonds, which protect the amine groups from unwanted reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively protect amine groups without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s protective properties are maximized at specific concentrations, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. This compound can be metabolized by esterases and other hydrolytic enzymes, leading to the release of its constituent parts. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its protective effects. The distribution of this compound can also influence its accumulation and activity within different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical properties and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-1-hydroxybutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Benzyl chloroformate+(2S)-1-hydroxybutan-2-amine→Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and reactors also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl N-[(2S)-1-oxobutan-2-yl]carbamate.
Reduction: Benzyl N-[(2S)-1-hydroxybutan-2-yl]amine.
Substitution: Various benzyl-substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate
- Benzyl N-[(2S)-1-hydroxyethyl]carbamate
- Benzyl N-[(2S)-1-hydroxypropyl]carbamate
Uniqueness
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate is unique due to its specific hydroxybutyl group, which imparts distinct chemical and biological properties. This compound’s structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYBQRWDXWJDV-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.